molecular formula C17H23ClN4O3 B6910516 N-(2-amino-2-cyclopropylethyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide;hydrochloride

N-(2-amino-2-cyclopropylethyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide;hydrochloride

Cat. No.: B6910516
M. Wt: 366.8 g/mol
InChI Key: BPRYCUDCCLVXSH-UHFFFAOYSA-N
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Description

N-(2-amino-2-cyclopropylethyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a benzamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

N-(2-amino-2-cyclopropylethyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3.ClH/c1-2-16-20-15(21-24-16)10-23-13-7-5-12(6-8-13)17(22)19-9-14(18)11-3-4-11;/h5-8,11,14H,2-4,9-10,18H2,1H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRYCUDCCLVXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)NCC(C3CC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-cyclopropylethyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide;hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Cyclopropyl Group: The cyclopropyl group is typically introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of condensation and substitution reactions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-cyclopropylethyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent, particularly in the development of new drugs targeting specific pathways or diseases.

    Industry: Utilized in the development of new materials, catalysts, or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-amino-2-cyclopropylethyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-cyclopropylethyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide
  • N-(2-amino-2-cyclopropylethyl)-4-[(5-ethyl-1,2,4-thiadiazol-3-yl)methoxy]benzamide
  • N-(2-amino-2-cyclopropylethyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate

Uniqueness

N-(2-amino-2-cyclopropylethyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, oxadiazole ring, and benzamide moiety in a single molecule provides a versatile scaffold for various applications, distinguishing it from similar compounds.

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